5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-21(2,3)18-13-19(23-16-11-7-8-12-16)25-20(24-18)17(14-22-25)15-9-5-4-6-10-15/h4-6,9-10,13-14,16,23H,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMJORGFHBZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The tert-butyl, cyclopentyl, and phenyl groups are introduced through various substitution reactions, often involving organometallic reagents or halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and organometallic reagents in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and signaling pathways.
Chemical Biology: The compound serves as a tool to probe the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyrazolopyrimidines and triazolopyrimidines, focusing on substituent effects, physicochemical properties, and biological activity.
Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The target compound’s tert-butyl and cyclopentyl groups contribute to its higher XLogP3 (5.9) compared to analogs with polar substituents (e.g., 2-methoxyethyl in , XLogP3 = 4.8).
- 7-Substituent Impact : Cyclopentylamine (target) and morpholinylpropyl () enhance metabolic stability compared to pyridinylmethyl groups (), which may improve pharmacokinetics.
Key Observations :
Biological Activity
5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.
Minimum Inhibitory Concentration (MIC) Values
| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against C. difficile |
|---|---|---|
| 5-tert-butyl-N-cyclopentyl-3-phenyl... | 4 | 8 |
| Lead Compound 1a | 4 | 4 |
| Compound with 1,2-diaminocyclohexane | 4 | 4 |
The above table summarizes the MIC values for selected compounds against MRSA and C. difficile, indicating that the tested compound exhibits promising antimicrobial activity comparable to lead structures.
The antimicrobial efficacy of this compound appears to stem from its ability to disrupt bacterial cell wall synthesis. This mechanism is critical for its effectiveness against resistant strains of bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines.
Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | >32 |
| HeLa | 15 |
| A549 | 20 |
The cytotoxicity data suggests that while the compound shows lower toxicity in MCF-7 cells even at high concentrations, it retains significant activity against other cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key features influencing activity include:
- Substituents on the Pyrazole Ring : The presence of a tert-butyl group enhances lipophilicity and membrane penetration.
- Cyclopentyl Group : This moiety contributes to binding affinity and selectivity towards bacterial targets.
- Phenyl Group : The phenyl substitution is vital for maintaining overall structural integrity and enhancing biological interactions.
Study on MRSA Resistance
A study conducted by researchers evaluated the effectiveness of various derivatives against MRSA strains. The results indicated that modifications in the side chains significantly impacted antimicrobial potency and resistance profiles. The compound demonstrated a robust ability to penetrate bacterial membranes, leading to prolonged action against resistant strains.
Toxicity Assessment
In vitro toxicity assessments revealed that this compound exhibited favorable safety profiles in normal human cells while retaining efficacy against targeted pathogens.
Q & A
Advanced Research Question
- Substituent scanning : Replace tert-butyl with methyl/trifluoromethyl to evaluate steric/electronic effects on kinase binding .
- Pharmacophore mapping : Identify critical H-bond donors (e.g., NH at C7) using docking (AutoDock Vina) against kinase ATP pockets .
- Meta-chlorophenyl vs. phenyl : Compare IC50 shifts to assess hydrophobic pocket interactions .
How can kinase selectivity be improved to minimize off-target effects?
Advanced Research Question
- Cocrystallization studies : Resolve binding poses with CDK2/ALK to identify non-conserved residues for selective targeting .
- Fluorine scanning : Introduce 4-fluorophenyl groups to enhance affinity via halogen bonding with kinase backbones .
- Proteome-wide profiling : Use KinomeScan® to rank selectivity scores (S(10) < 0.01 for high specificity) .
How do researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic (PK) profiling : Measure plasma half-life (t1/2) and bioavailability. Low solubility (<10 µg/mL in PBS) often limits in vivo activity .
- Metabolite identification : Use LC-MS/MS to detect N-dealkylation or oxidation byproducts that reduce efficacy .
- Formulation optimization : Employ nanocarriers (liposomes) or co-solvents (PEG-400) to enhance bioavailability .
What methodologies address poor aqueous solubility in preclinical development?
Advanced Research Question
- Salt formation : Test hydrochloride or mesylate salts to improve solubility (e.g., 50–100 µg/mL at pH 6.8) .
- Amorphous solid dispersions : Use spray-drying with HPMCAS to increase dissolution rates by 3–5× .
- LogP optimization : Reduce cLogP from 4.2 to <3.5 via polar substituents (e.g., morpholine) .
How is computational modeling applied to predict off-target interactions?
Advanced Research Question
- Molecular dynamics simulations : Simulate binding stability (RMSD < 2 Å) to kinases over 100 ns .
- Deep learning models : Train on ChEMBL data to predict CYP3A4/5-HT2B off-target risks .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residues) affecting resistance .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) .
- Batch variability analysis : Compare HPLC purity (>98% vs. <95%) to exclude impurity-driven artifacts .
- Orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside ATP-based viability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
